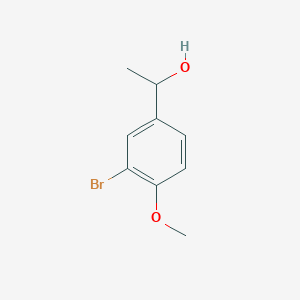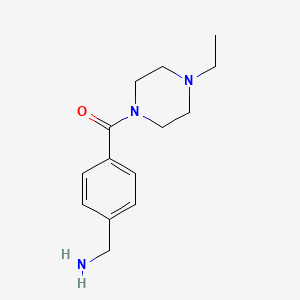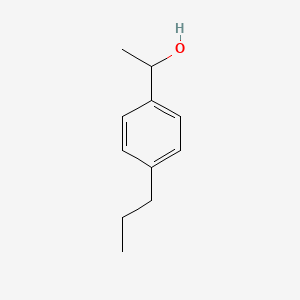
1-(4-Propylphenyl)ethanol
Overview
Description
1-(4-Propylphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Propylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Propylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
1-(4-Propylphenyl)ethanol is involved in chemical synthesis processes where its structure and derivatives are studied. For instance, Hashmi et al. (2006) developed a new synthesis procedure for 2-(4-propylphenyl)ethanol, which significantly reduced side-products including 1-(4-propylphenyl)ethanol. This new procedure enabled efficient purification necessary for muon-spin resonance experiments, and structural details were derived from X-ray structure analysis of a crystalline derivative (Hashmi et al., 2006).
Biocatalysis and Bioreduction
Biocatalytic processes involving compounds similar to 1-(4-Propylphenyl)ethanol are significant in the production of pharmaceutical intermediates. Kavi et al. (2021) optimized the biocatalytic production of (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke, a process crucial for the synthesis of antihistamines. The optimization of culture conditions like pH and temperature was critical for improving bioreduction efficiency (Kavi et al., 2021).
Enantioselective Synthesis
Enantioselective synthesis is a key aspect of research involving 1-(4-Propylphenyl)ethanol and its derivatives. For example, Wieser et al. (1999) synthesized (S)-1-(4-hydroxyphenyl)ethanol using eugenol dehydrogenase from Pseudomonas fluorescens with high enantiomeric excesses, demonstrating the potential for producing enantiomerically pure compounds (Wieser et al., 1999).
Extraction and Purification Processes
1-(4-Propylphenyl)ethanol-related compounds have been explored in extraction and purification processes. Reis et al. (2006) studied the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, focusing on the effect of additives and solute permeation, which is important for wastewater treatment and environmental applications (Reis et al., 2006).
Pharmaceutical Intermediates
Compounds like 1-(4-Propylphenyl)ethanol are used as intermediates in pharmaceutical synthesis. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of a related compound, which is an intermediate in chemokine antagonist drugs. This study highlights the application in creating pharmaceuticals with high enantiomeric excess (Chen et al., 2019).
properties
IUPAC Name |
1-(4-propylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFDBUEQBAWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propylphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



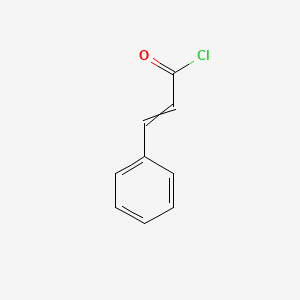

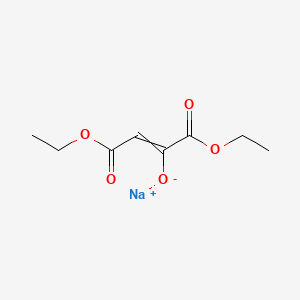

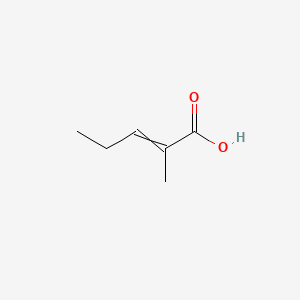
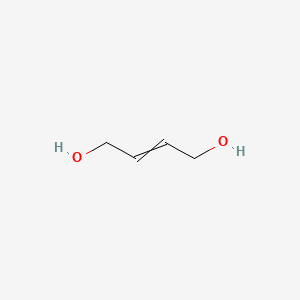

![3-[3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B7806559.png)
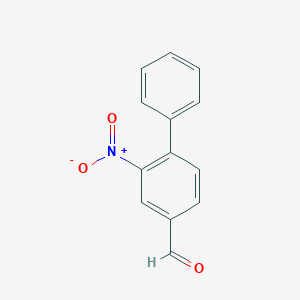

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)

